2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine
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Overview
Description
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . It is characterized by the presence of a cyclohexyl group attached to an oxadiazole ring, which is further connected to an ethanamine moiety. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine group may facilitate binding to biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-YL)ethan-1-amine
- 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)ethan-1-amine
- 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)ethan-1-amine
Uniqueness
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H17N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h8H,1-7,11H2 |
InChI Key |
PXLGJWZJKJLYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
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